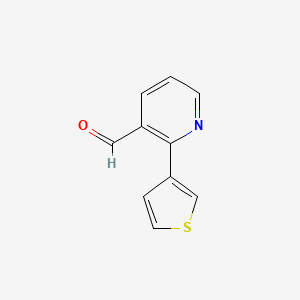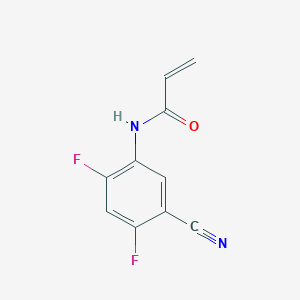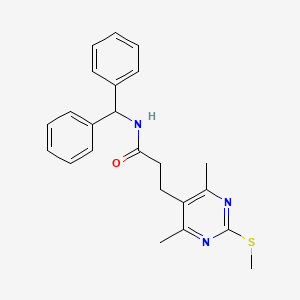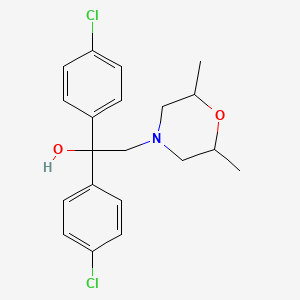methanone CAS No. 948551-18-6](/img/structure/B2634368.png)
[1-(tert-butyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(tert-butyl)-1H-pyrazol-4-ylmethanone” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a tert-butyl group, and a phenyl group with a hydroxyl substituent. The methanone indicates a carbonyl group (C=O) is also present .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the tert-butyl group, and the attachment of the phenyl group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazole ring. The exact structure would depend on the specific locations of the tert-butyl and phenyl groups on the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the tert-butyl group, and the phenyl group. The hydroxyl group on the phenyl ring could potentially be a site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyl group could allow for hydrogen bonding, which could affect properties like solubility .Aplicaciones Científicas De Investigación
Green Synthetic Methods
The compound 1-(tert-butyl)-1H-pyrazol-4-ylmethanone and its derivatives have been studied for their synthesis methods. For instance, the acyl pyrazole derivative was prepared using a green approach through oxidative functionalization of an aldehyde with pyrazole. This reaction was solvent-free and did not require a base, showcasing a clean, environmentally-friendly method (Doherty et al., 2022).
Regioselective Synthesis
Regioselective synthesis of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives has been reported, highlighting the precision in chemical synthesis. The process involved 1,3-dipolar cycloaddition of nitrile imines generated in situ, demonstrating a targeted approach to create specific molecular structures (Alizadeh, Moafi, & Zhu, 2015).
Biological Activities
The scientific research also delves into the biological activities of similar compounds. A series of compounds including 1-(tert-butyl)-1H-pyrazol-4-ylmethanone have been synthesized and scanned for their antibacterial activities, showing the potential of these compounds in medicinal applications (Landage, Thube, & Karale, 2019). Moreover, the antimicrobial activity of certain derivatives has been evaluated, providing insights into their effectiveness against various microbes (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
These studies collectively highlight the significance of 1-(tert-butyl)-1H-pyrazol-4-ylmethanone and its derivatives in scientific research, focusing on synthesis methodologies and potential biological activities.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1-tert-butylpyrazol-4-yl)-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)16-9-10(8-15-16)13(18)11-6-4-5-7-12(11)17/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHGABODPUFRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(tert-butyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2634285.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2634288.png)



![8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2634295.png)
![5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2634296.png)
![N-(2-fluorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2634298.png)

![1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2634304.png)

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2634307.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide](/img/structure/B2634308.png)